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3-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1660544
CAS No.: 78407-14-4
M. Wt: 163.22
InChI Key: WSKSGBLLRQUWCD-UHFFFAOYSA-N
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Description

Significance of the 2,3-Dihydro-1H-indene System as a Privileged Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, system consists of an aromatic benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. This fusion imparts a rigid, three-dimensional structure that is advantageous for molecular recognition by biological targets such as enzymes and receptors. The defined spatial arrangement of substituents on the indane core allows for precise orientation of functional groups, which can lead to high-affinity and selective interactions.

The versatility of the indane scaffold is a key reason for its designation as a privileged structure. Its framework can be readily functionalized at various positions on both the aromatic and aliphatic rings, enabling chemists to systematically modify its properties to optimize potency, selectivity, and pharmacokinetic profiles. This adaptability has led to the incorporation of the indane core into a wide array of biologically active molecules.

The therapeutic applications of indane-containing compounds are diverse, spanning multiple disease areas. They have been investigated for their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. The success of this scaffold is exemplified by its presence in several commercially available drugs, demonstrating its clinical and pharmaceutical relevance.

Table 1: Examples of Marketed Drugs Featuring the Indane Scaffold

Drug Name Therapeutic Class Mechanism of Action
Indinavir Antiviral HIV Protease Inhibitor
Sulindac Anti-inflammatory (NSAID) Non-selective COX Inhibitor
Donepezil (B133215) Anti-Alzheimer's Acetylcholinesterase Inhibitor
Rasagiline (B1678815) Anti-Parkinson's MAO-B Inhibitor

Overview of Amine Derivatives of the Indane Core in Drug Discovery

Among the various modifications of the indane scaffold, the introduction of an amine functional group has been particularly fruitful in drug discovery. Aminoindanes, which feature an amine group attached to the indane core, represent a significant class of compounds, especially in the field of neuroscience. The amine group, which is typically basic, can be protonated at physiological pH, allowing it to form ionic interactions with biological targets, a common feature in receptor and enzyme active sites.

Aminoindane derivatives have been extensively explored for their effects on the central nervous system (CNS). They have served as foundational structures for the development of agents targeting monoamine transporters and receptors, as well as monoamine oxidase (MAO) enzymes. For instance, (R)-N-propargyl-1-aminoindane, known as rasagiline, is a selective, irreversible inhibitor of MAO-B and is used in the management of Parkinson's disease. google.com Other aminoindane derivatives have been investigated for their potential as psychoactive substances, often interacting with the serotonin (B10506) and dopamine (B1211576) systems. nih.gov

Table 2: Investigated Biological Activities of Aminoindane Derivatives

Derivative Class Primary Biological Target(s) Potential Therapeutic Area
1-Aminoindanes Monoamine Oxidase B (MAO-B) Parkinson's Disease
2-Aminoindanes Serotonin/Norepinephrine (B1679862)/Dopamine Transporters CNS Disorders, Psychoactive Agents
N-substituted Aminoindanes Various (MAO, Transporters, Receptors) CNS Disorders, Analgesia

Specific Research Context of 3-Methoxy-2,3-dihydro-1H-inden-1-amine within Dihydroindenamine Chemistry

Within the broader class of aminoindanes, those featuring a methoxy (B1213986) group (–OCH₃) on the aromatic ring have been a subject of significant research. The position of this methoxy substituent is a crucial factor that influences the molecule's biological activity. researchgate.net For example, N-methyl-5-methoxy-1-indanamine has been identified as having monoamine oxidase (MAO) inhibiting potential. researchgate.net Similarly, compounds like 5-methoxy-6-methyl-2-aminoindan have been studied for their pharmacological similarities to 3,4-(methylenedioxy)methamphetamine (MDMA), acting as potent inhibitors of serotonin reuptake. nih.gov

A review of the scientific literature and chemical databases indicates that various positional isomers of methoxy-substituted 1-aminoindane and 2-aminoindane are commercially available and have been subjects of research, including those with the methoxy group at the 4-, 5-, 6-, and 7-positions. chemicalbook.comuni.luchemuniverse.comnih.gov

In contrast, the specific compound This compound is not prominently featured in the available scientific literature. This particular positional isomer, with a methoxy group at the 3-position of the five-membered ring, represents a less-explored area of dihydroindenamine chemistry. The synthesis and pharmacological evaluation of this specific isomer are not well-documented in public research databases. This suggests that the research context for this compound is largely undefined, and its biological properties remain uncharacterized in comparison to its more studied positional isomers. Its unique substitution pattern could potentially lead to novel pharmacological activities, marking it as a candidate for future investigation in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1660544 3-methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 78407-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKSGBLLRQUWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283265
Record name 2,3-Dihydro-3-methoxy-1H-inden-1-amine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78407-14-4
Record name 2,3-Dihydro-3-methoxy-1H-inden-1-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methoxy-1H-inden-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of 3 Methoxy 2,3 Dihydro 1h Inden 1 Amine

Amine Functionalization Reactions

The primary amine group on the stereocenter C1 of the cyclopentane (B165970) ring is a key site for nucleophilic reactions. This allows for the straightforward introduction of various substituents through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of 3-methoxy-2,3-dihydro-1H-inden-1-amine can be readily converted into urea and thiourea derivatives. These transformations are typically achieved by reacting the amine with isocyanates or isothiocyanates, respectively. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate group. nih.gov

For instance, the reaction with an aryl isocyanate in an aprotic solvent like dichloromethane (B109758) or acetone (B3395972) yields the corresponding N,N'-disubstituted urea. Similarly, reaction with an isothiocyanate produces the analogous thiourea derivative. nih.govanalis.com.my These reactions are generally high-yielding and proceed under mild conditions. organic-chemistry.org The synthesis of thioureas can also be accomplished using reagents like carbon disulfide in the presence of a suitable base or by employing N,N'-di-Boc-substituted thiourea as a thioacylating agent. organic-chemistry.org

Table 1: Synthesis of Urea and Thiourea Derivatives

Reactant Reagent Product Type
This compound Phenyl isocyanate N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)-N'-phenylurea

Formation of Carbamoyl and Amide Linkages

The formation of amide bonds is a fundamental transformation in organic chemistry, and the amine group of this compound serves as an excellent nucleophile for this purpose. nih.govyoutube.com Amide derivatives can be synthesized by reacting the amine with carboxylic acids, acyl chlorides, or acid anhydrides.

When reacting with a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically required to activate the carboxylic acid for nucleophilic attack. A more direct route involves the use of more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). mdpi.com These methods are widely applicable and allow for the synthesis of a vast library of amide derivatives. mdpi.com

Alkylation and Acylation of the Amine Moiety

N-alkylation and N-acylation reactions provide further avenues for functionalizing the amine group.

N-Alkylation: This reaction introduces alkyl groups onto the nitrogen atom. A common method is the reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). wikipedia.org Such reactions are nucleophilic aliphatic substitutions where the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org However, controlling the stoichiometry and reaction conditions can favor the formation of the desired mono-alkylated product. For example, the N-alkylation of (R)-aminoindan with propargyl halides is a key step in the synthesis of certain pharmaceutical agents, demonstrating the utility of this reaction on the indane scaffold. google.com

N-Acylation: This is the process of adding an acyl group (R-C=O) to the amine. As discussed in the formation of amide linkages, this is readily achieved using acyl chlorides or acid anhydrides. mdpi.com The reaction is typically fast and efficient, leading to stable amide products. This transformation is not only used to create final products but also as a strategy to protect the amine group during subsequent reactions on other parts of the molecule. youtube.com

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Conditions Product
N-Alkylation Propargyl bromide Base (e.g., K2CO3), Acetonitrile N-propargyl-3-methoxy-2,3-dihydro-1H-inden-1-amine

Ring System Modifications and Substituent Introduction

Beyond functionalization of the amine, the indane ring system itself can undergo chemical modification. The primary focus is on the benzene (B151609) ring, which is susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene portion of the indane scaffold. wikipedia.org The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. unizin.org In this compound, there are two key directing groups:

The Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho, para-director. organicchemistrytutor.comlibretexts.org

The Fused Cyclopentane Ring: This portion acts as an alkyl substituent, which is a weakly activating group that also directs incoming electrophiles to the ortho and para positions. fiveable.me

The positions on the benzene ring are numbered relative to the indane fusion points. Assuming standard indane numbering where the cyclopentane ring is fused at positions 3a and 7a, the methoxy group is at position 3. However, based on the IUPAC name "this compound", it is more likely the numbering refers to the cyclopentane ring, and the methoxy group is attached to the benzene ring at a position adjacent to the fusion. For clarity in predicting substitution patterns, standard benzene substitution nomenclature (ortho, meta, para) relative to the existing groups is more instructive.

The powerful activating and directing effect of the methoxy group will dominate. youtube.com Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the methoxy group. The steric hindrance from the fused ring system will likely influence the ratio of ortho to para products, often favoring the less hindered para position. youtube.com

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to add an alkyl or acyl group.

Regioselective Functionalization of the Cyclopentane Ring

Direct regioselective functionalization of the saturated cyclopentane ring of the indane system, post-synthesis, is less common and more challenging than reactions on the amine or aromatic ring. The C-H bonds of the cyclopentane ring are generally unreactive.

While methods for the synthesis of pre-functionalized cyclopentanes are extensive, beilstein-journals.orgnih.govorganic-chemistry.org modifying the existing saturated ring often requires more forcing conditions or specialized reagents. Potential, though less documented, transformations could involve radical reactions. For example, the benzylic position (C3) is theoretically more susceptible to radical substitution (e.g., radical bromination with N-bromosuccinimide), but the selectivity can be poor. The presence of the amine and methoxy groups would likely require protection to prevent side reactions under such conditions. Due to these complexities, synthetic strategies typically focus on building the indane skeleton with the desired cyclopentane functionality already in place rather than modifying it at a later stage.

Formation of Schiff Bases and Related Imine Derivatives from Dihydroindenamines

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a significant class of compounds synthesized through the condensation of primary amines with active carbonyl compounds like aldehydes and ketones. researchgate.net This reaction is fundamental in the derivatization of primary amines such as this compound. The formation of the imine bond is a versatile and efficient method for creating new C-N bonds, leading to compounds with a wide array of applications in medicinal chemistry and materials science. nih.govneliti.com

The synthesis typically involves reacting the dihydroindenamine with a selected aldehyde or ketone, often under reflux conditions in a solvent like ethanol. nih.gov The reaction can be catalyzed by the addition of a few drops of acid. semanticscholar.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov The resulting Schiff base product is often a crystalline solid that can be purified by filtration and recrystallization. nih.gov

The formation of the imine is confirmed through various spectroscopic methods. In Fourier Transform Infrared (FTIR) spectroscopy, the successful synthesis of a Schiff base is indicated by the appearance of a characteristic stretching band for the C=N bond, typically in the range of 1600-1700 cm⁻¹, and the disappearance of the characteristic N-H stretching vibrations of the primary amine and the C=O stretching of the carbonyl compound. nih.govneliti.com ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy further confirms the structure, showing a characteristic singlet peak for the azomethine proton (-CH=N-). semanticscholar.org

The table below illustrates hypothetical examples of Schiff bases derived from the reaction of this compound with various aromatic aldehydes, a common practice in Schiff base synthesis.

Table 1: Examples of Schiff Base Formation This table is generated based on established chemical principles of Schiff base synthesis.

Amine Reactant Aldehyde Reactant Resulting Schiff Base Product
This compound Benzaldehyde (E)-N-benzylidene-3-methoxy-2,3-dihydro-1H-inden-1-amine
This compound 4-Hydroxybenzaldehyde 4-(((E)-(3-methoxy-2,3-dihydro-1H-inden-1-yl)imino)methyl)phenol
This compound 2-Nitrobenzaldehyde (E)-3-methoxy-N-(2-nitrobenzylidene)-2,3-dihydro-1H-inden-1-amine

Utility as Building Blocks in Complex Molecule Synthesis

The structural framework of dihydroindenamines is a valuable starting point for the synthesis of complex molecules, particularly those with pharmaceutical relevance. The amine group allows for strategic modifications and incorporation into larger, more intricate scaffolds.

The 2,3-dihydro-1H-inden-1-amine core structure is critically important as it forms the basis of the anti-Parkinson's disease drug Rasagiline (B1678815). google.com Rasagiline is chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine. google.com The key precursor for its synthesis is not the 3-methoxy derivative, but rather the enantiomerically pure (R)-2,3-dihydro-1H-inden-1-amine (also known as R-1-aminoindan). google.comchemicalbook.com

The synthesis of Rasagiline from R-1-aminoindan demonstrates a crucial derivatization strategy for this class of compounds: N-alkylation. In this key step, the primary amine is alkylated using a propargyl group-containing reagent.

Table 2: Key N-Alkylation Step in Rasagiline Synthesis

Reactant 1 Reactant 2 Reaction Conditions Product
(R)-2,3-dihydro-1H-inden-1-amine Propargyl chloride K₂CO₃, Acetonitrile, 60°C (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine (Rasagiline)

This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetonitrile. google.comchemicalbook.com The resulting Rasagiline base is then often converted to a pharmaceutically acceptable salt, such as the mesylate salt, by treatment with an appropriate acid like methanesulfonic acid. chemicalbook.com The synthesis of the R-1-aminoindan precursor itself is a critical process, often starting from 1-indanone, which is converted to an oxime and then reduced. researchgate.netgoogle.com This highlights the utility of the dihydroindenamine scaffold as a pivotal intermediate in the production of advanced pharmaceuticals. google.com

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in computational chemistry and molecular modeling research specifically focused on the chemical compound This compound . Despite the existence of extensive computational studies on analogous structures containing methoxy, dihydro-indenone, or amine functionalities, direct research on this particular molecule is not presently available in published scholarly articles.

This absence of specific data prevents the generation of a detailed and scientifically accurate analysis covering the requested topics of molecular docking, quantum chemical calculations, and Quantitative Structure-Activity Relationship (QSAR) modeling for this compound. The creation of a thorough report on its ligand-protein interaction profiling, binding modes and affinities, electronic structure, conformational analysis, and QSAR models would necessitate dedicated research that has not yet been conducted or published.

While general principles of computational chemistry are well-established, applying them to a specific compound without experimental or simulated data would result in speculation rather than the scientifically rigorous and detailed findings required. Therefore, until specific computational studies on this compound are performed and published, a detailed article on its computational chemistry and molecular modeling, as per the requested outline, cannot be accurately generated.

Computational Chemistry and Molecular Modeling Studies of 3 Methoxy 2,3 Dihydro 1h Inden 1 Amine and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in understanding how the structural features of a molecule influence its biological activity. For the 2,3-dihydro-1H-inden-1-amine scaffold and its analogs, QSAR models are developed by correlating various molecular descriptors with their experimentally determined biological activities.

While specific QSAR studies on 3-methoxy-2,3-dihydro-1H-inden-1-amine are not extensively documented in publicly available literature, the general principles of QSAR can be applied to this class of compounds. A typical QSAR study would involve the following steps:

Data Set Preparation: A series of 2,3-dihydro-1H-inden-1-amine analogs with known biological activities (e.g., inhibitory concentrations, IC50) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are employed to build a mathematical model that links the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Table 1: Hypothetical Molecular Descriptors for a Series of Dihydroindenamine Derivatives

Compound IDLogPMolecular WeightPolar Surface Area (Ų)Predicted Activity (pIC50)
Analog 12.5177.2426.026.5
Analog 23.1191.2735.257.2
Analog 32.8205.2926.026.8
Analog 43.5221.3244.487.8

This table is illustrative and does not represent actual experimental data.

Insights for Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) strategies are employed to design new molecules with improved activity. nih.gov LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. For this compound and its analogs, several LBDD approaches could be utilized:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for biological activity. A pharmacophore model derived from a set of active indenamine derivatives can be used as a 3D query to screen large chemical databases for novel compounds with the desired features.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These maps provide intuitive guidance for modifying the lead structure to enhance its interaction with the target.

Similarity Searching: This method involves searching for compounds that are structurally similar to a known active molecule, such as this compound. Various similarity metrics and molecular fingerprints can be used to quantify the degree of similarity between molecules.

These ligand-based approaches can provide crucial insights for the design of new dihydroindenamine derivatives with potentially enhanced potency and selectivity. For example, a pharmacophore model might highlight the importance of the methoxy (B1213986) group as a hydrogen bond acceptor and the indane ring as a hydrophobic feature.

In Silico ADME Prediction for Dihydroindenamine Derivatives (excluding toxicity)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico ADME prediction models offer a rapid and cost-effective way to assess these properties early on, helping to prioritize compounds with favorable pharmacokinetic profiles.

For this compound and its derivatives, various computational models can predict key ADME parameters:

Absorption: Models can predict properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability based on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight.

Distribution: Predictions can be made for plasma protein binding and blood-brain barrier penetration, which are crucial for determining the distribution of the compound throughout the body.

Metabolism: In silico tools can predict the potential sites of metabolism by cytochrome P450 enzymes, helping to identify potential metabolic liabilities.

Excretion: While direct prediction of excretion pathways is complex, models can estimate properties like renal clearance based on the compound's characteristics.

Table 2: Predicted ADME Properties for Hypothetical Dihydroindenamine Derivatives

Compound IDPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (nm/s)Predicted Plasma Protein Binding (%)
Analog 1> 90> 20~ 85
Analog 2> 85> 15~ 90
Analog 3> 90> 25~ 80
Analog 4> 80> 10~ 95

This table is illustrative and based on general predictions for drug-like molecules; it does not represent actual experimental data for the specified compounds.

These in silico predictions, while not a substitute for experimental validation, are invaluable for guiding the design and selection of dihydroindenamine derivatives with improved drug-like properties, thereby increasing the likelihood of success in later stages of drug development.

Structure Activity Relationship Sar Elucidation for Biological Activities of 3 Methoxy 2,3 Dihydro 1h Inden 1 Amine Derivatives

Impact of Methoxy (B1213986) Group Position and Substitution Pattern on Biological Efficacy

The position and substitution pattern of the methoxy group on the aromatic ring of the indane scaffold can profoundly influence the biological efficacy of 3-methoxy-2,3-dihydro-1H-inden-1-amine derivatives. The electronic and steric properties of the methoxy group (-OCH3) can alter the molecule's interaction with its biological target.

The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. The position of this group (e.g., at the 4, 5, 6, or 7-position of the indane ring) determines its electronic influence on the aromatic system and, consequently, on the amine functionality. For instance, a methoxy group at the 4- or 6-position can have a different electronic effect compared to the 5- or 7-position, which can modulate the pKa of the amine and its ability to form hydrogen bonds or ionic interactions with the target protein.

Furthermore, the steric bulk of the methoxy group can either facilitate or hinder the optimal binding of the molecule to its target. Depending on the topology of the binding pocket, a methoxy group at a specific position might be crucial for establishing favorable van der Waals interactions, while at another position, it might cause steric clashes, leading to a decrease in activity.

The substitution pattern, including the presence of additional substituents on the aromatic ring, further complicates the SAR. The interplay between the methoxy group and other substituents can lead to synergistic or antagonistic effects on biological activity.

Table 1: Hypothetical Impact of Methoxy Group Position on Receptor Binding Affinity

Position of Methoxy GroupPredicted Electronic Effect on AminePotential Steric InfluenceHypothetical Receptor Binding Affinity
4-MethoxyModerate electron-donatingPotential for interaction with specific sub-pocketsModerate to High
5-MethoxyStrong electron-donatingMay influence overall molecular conformationHigh
6-MethoxyModerate electron-donatingCan affect the orientation within the binding siteModerate
7-MethoxyWeak electron-donatingPotential for steric hindrance depending on targetLow to Moderate

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound derivatives is not extensively available.

Role of the Amine Functionality and its N-Substituents on Target Interaction

The primary amine functionality at the 1-position of the indane ring is a critical determinant of the biological activity of these compounds. It often serves as a key interaction point with the biological target, typically through the formation of hydrogen bonds or ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of a receptor or enzyme.

Modification of the amine group with various N-substituents can significantly modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The nature of the N-substituent—its size, lipophilicity, and hydrogen bonding capacity—plays a pivotal role in defining these effects.

N-Alkylation : Small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may improve cell membrane permeability. However, larger, bulkier alkyl groups can introduce steric hindrance, potentially reducing or altering the binding affinity for the target.

N-Acylation : The introduction of an acyl group converts the basic amine into a neutral amide. This change eliminates the possibility of ionic interactions and alters the hydrogen bonding pattern, which can drastically change the biological activity and target profile.

N-Arylation : The addition of an aryl or heteroaryl group can introduce further opportunities for π-π stacking or other specific interactions with the target, potentially leading to increased potency and selectivity.

Table 2: Influence of N-Substituents on the Properties of 1-Aminoindane Derivatives

N-SubstituentChange in BasicityPotential for H-BondingLipophilicityExpected Impact on Target Interaction
-H (Primary Amine)BasicDonorLowForms key ionic/H-bond interactions
-CH3 (Secondary Amine)BasicDonorModerateMay enhance hydrophobic interactions
-COCH3 (Amide)NeutralDonor/AcceptorModerateAlters primary interaction; may bind to different targets
-Benzyl (Secondary Amine)BasicDonorHighPotential for additional π-stacking interactions

This table provides a generalized overview of the effects of N-substitution on aminoindane derivatives.

Stereochemical Influence on Biological Activity and Selectivity Profiles

The 1- and 3-positions of the 2,3-dihydro-1H-inden-1-amine scaffold are chiral centers. Therefore, this compound can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Biological systems are inherently chiral, and as such, the different stereoisomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.

The spatial arrangement of the amine and methoxy groups is critical for the precise three-dimensional fit into the binding site of a biological target. One enantiomer may exhibit high affinity and the desired biological effect (the eutomer), while the other may be less active or even inactive (the distomer). In some cases, the distomer might be responsible for undesirable side effects.

The relative stereochemistry (cis/trans) between the substituents at the 1- and 3-positions also plays a crucial role. For example, a cis relationship might be required to place the amine and methoxy groups in the correct orientation for simultaneous interaction with different regions of the binding site, whereas a trans configuration would present a completely different spatial arrangement. Therefore, stereoselective synthesis and the evaluation of individual stereoisomers are essential steps in the drug discovery process for this class of compounds.

Conformational Flexibility and Rigidity within the Indane Scaffold and its Derivatives

The indane scaffold possesses a degree of conformational rigidity due to the fusion of the aromatic and cyclopentane (B165970) rings. This semi-rigid nature can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The cyclopentane ring of the indane system can adopt different envelope or twist conformations, and the preferred conformation can be influenced by the substituents.

The introduction of a methoxy group at the 3-position can further influence the conformational preferences of the five-membered ring. The interaction between the 3-methoxy group and the 1-amino group (or its N-substituents) can lead to specific low-energy conformations that may be the "bioactive conformation"—the shape the molecule adopts when it binds to its target.

Understanding the conformational landscape of these derivatives through computational modeling and experimental techniques (e.g., NMR spectroscopy) is vital for rational drug design. By designing molecules that are pre-organized in their bioactive conformation, it is possible to improve potency and selectivity.

Pharmacophore Identification and Lead Optimization Principles Derived from SAR Studies

Pharmacophore modeling is a powerful tool in drug discovery that abstracts the key chemical features responsible for a molecule's biological activity. For this compound derivatives, a pharmacophore model would typically consist of a set of features in a specific three-dimensional arrangement.

Based on the SAR principles discussed, a hypothetical pharmacophore for this class of compounds might include:

A positively ionizable feature (the amine group).

A hydrogen bond acceptor (the oxygen of the methoxy group).

A hydrophobic aromatic region (the benzene (B151609) ring of the indane).

Specific spatial relationships and distances between these features, dictated by the stereochemistry and conformation of the indane scaffold.

Once a pharmacophore model is established and validated, it can be used for virtual screening of compound libraries to identify new potential leads. Furthermore, the SAR data guides the lead optimization process. For example, if a particular region of the binding site is found to be tolerant of larger, more lipophilic groups, medicinal chemists can design new analogs with modified N-substituents to enhance hydrophobic interactions and improve potency. Conversely, if steric clashes are identified, smaller substituents can be introduced. This iterative process of design, synthesis, and biological evaluation, guided by SAR and pharmacophore modeling, is fundamental to the development of novel and effective therapeutic agents based on the this compound scaffold.

Pre Clinical Biological Activity and Mechanistic Investigations of 3 Methoxy 2,3 Dihydro 1h Inden 1 Amine Derivatives

Modulation of Enzyme Activity

Derivatives of the 2,3-dihydro-1H-inden-1-amine framework have been the subject of various investigations to determine their potential to modulate the activity of several key enzymes implicated in human health and disease.

Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. acs.org Inhibition of the MAO-B isoform is particularly relevant for this condition. nih.gov A series of 2,3-dihydro-1H-inden-1-amine derivatives have been designed and synthesized based on the structure of rasagiline (B1678815), a known MAO-B inhibitor. nih.gov

Research has demonstrated that certain derivatives exhibit potent and selective inhibitory activity against human MAO-B (hMAO-B). nih.govgoogle.com For instance, compounds designated L4, L8, L16, and L17 showed MAO-B inhibitory activity comparable to the reference drug Selegiline. google.comnih.gov Another promising selective hMAO-B inhibitor, referred to as D14, was identified through a fragment-based drug design strategy and exhibited inhibitory activity similar to rasagiline but with improved isoform selectivity. nih.gov

While many derivatives show selectivity for MAO-B, some compounds have also been found to be significant inhibitors of the MAO-A isoform. Specifically, compounds 3c, 3d, and 3e displayed notable MAO-A inhibition potencies. nih.gov Among these, compound 3e was identified as the most effective MAO-A inhibitor, with an IC₅₀ value of 0.057 µM, which is more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. nih.gov

Table 1: MAO Inhibitory Activity of 2,3-dihydro-1H-inden-1-amine Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference(s)
L4 MAO-B 0.11 google.comnih.gov
L8 MAO-B 0.18 google.comnih.gov
L16 MAO-B 0.27 google.comnih.gov
L17 MAO-B 0.48 google.comnih.gov
3e MAO-A 0.057 nih.gov
Selegiline MAO-B (Reference) google.comnih.gov
Moclobemide MAO-A 6.061 nih.gov
Clorgiline MAO-A 0.062 nih.gov

Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. nih.gov Structurally related indenone compounds have been investigated for this purpose. A series of 2,3-dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one halide salt derivatives were designed as novel hybrids of the drug donepezil (B133215) and were found to possess inhibitory activity against both AChE and BuChE. researchgate.net

Further studies on benzylidene-indenone derivatives revealed that specific compounds could act as selective BuChE inhibitors. researchgate.net This is of therapeutic interest as BuChE levels increase in the advanced stages of Alzheimer's disease, and its inhibition may help restore cognitive function. researchgate.netresearchgate.net Kinetic studies of one promising derivative, compound 9, identified it as a competitive inhibitor of BuChE with a Ki of 1.25 µM, indicating a high affinity for the enzyme. researchgate.net

The 5-lipoxygenase (5-LOX) enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net While direct studies on 3-methoxy-2,3-dihydro-1H-inden-1-amine derivatives are not prominent, research on structurally related indane and indole (B1671886) compounds has shown potent inhibition of the 5-lipoxygenase pathway. For example, a methoxy (B1213986) alkyl thiazole (B1198619) indane derivative, ICI216800, demonstrated a specific, chiral interaction with 5-lipoxygenase. researchgate.net Additionally, a series of potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), a key protein in leukotriene synthesis, have been developed based on an indole core structure. One such compound, AM679, showed potent inhibition of leukotrienes in human blood. These findings suggest that the indane scaffold is a viable starting point for developing 5-LOX pathway inhibitors.

Protein tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer. Research has shown that certain derivatives of 2,3-dihydro-1H-inden-1-amine can inhibit protein tyrosine kinase activity. Specifically, a series of 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea (B33335)/thiourea (B124793) derivatives were synthesized and evaluated. nih.gov Conformational analysis and molecular docking studies of these compounds indicated that the urea/thiourea spacer facilitates effective binding to the ARG 160 amino acid residue on the α-helix of the protein tyrosine kinase 2HCK, specifically on chain A of hematopoietic cell kinase. nih.gov This interaction is believed to be key to inhibiting the enzyme's activity. nih.gov

The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA is the mechanism of action for the frontline anti-tuberculosis drug isoniazid. While direct enzymatic assays of this compound derivatives against InhA have not been extensively reported, related research provides context for the potential of similar scaffolds. For instance, urea and thiourea compounds derived from 2,3-dihydro-1H-inden-1-amine have been synthesized and evaluated for other biological activities. Furthermore, computational and spectroscopic studies have been performed on the 2,3-dihydro-1H-inden-1-amine molecule itself, indicating its relevance as a molecular scaffold in medicinal chemistry. google.com In parallel, research into novel InhA inhibitors has explored different but related heterocyclic structures, such as isoindoline-1,3-diones, which have shown antimycobacterial activity. nih.govgoogle.com

Receptor Ligand Binding Studies

The investigation of how novel compounds bind to various physiological receptors is a cornerstone of drug discovery, providing insights into their potential pharmacological effects. While comprehensive receptor binding profiles for this compound derivatives are not widely available in the reviewed literature, studies on closely related structural isomers offer valuable information.

Specifically, research has been conducted on a series of AMPA receptor positive allosteric modulators derived from an N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl ]propanesulfonamide scaffold. This framework is a structural isomer of the inden-1-amine series. These studies led to the identification of potent and CNS-penetrant molecules that enhance the function of the AMPA receptor, a key target for cognitive enhancement. Although this research focuses on the inden-2-amine regioisomer, it highlights the utility of the 2,3-dihydro-1H-indene core in designing molecules that interact with CNS receptors. No specific ligand binding studies for derivatives of this compound across a broad panel of receptors have been detailed in the surveyed scientific literature.

G Protein-Coupled Receptor (GPCR) Activity Profiling

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction and are the targets for a significant portion of modern pharmaceuticals. nih.gov Research into the activity of indene (B144670) derivatives at these receptors has revealed specific interactions, particularly with adenosine (B11128) receptors.

A study on methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives, which share the core indanone structure, demonstrated notable affinity for adenosine A1 and A2A receptors. nih.gov These receptors are involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. The investigation identified that specific methoxy substitutions on the indanone ring system led to compounds with affinity in the nanomolar range for these GPCRs. nih.gov For instance, certain derivatives were found to act as antagonists at these receptors. nih.gov The structure-activity relationship indicated that the position of the methoxy group on the indanone skeleton is a key determinant of both affinity and selectivity for adenosine receptor subtypes. nih.gov

Table 1: GPCR (Adenosine Receptor) Affinity of Methoxy-Substituted 2-Benzylidene-1-Indanone Derivatives nih.gov
CompoundA1 Affinity Ki (μM)A2A Affinity Ki (μM)
(E)-2-Benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-oneData not specifiedData not specified
(E)-2-(3-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-oneData not specifiedData not specified

Sigma Receptor Subtype Affinities (Sigma-1, Sigma-2)

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique binding sites in the central nervous system and peripheral tissues. sigmaaldrich.com They are implicated in a range of cellular functions and are considered targets for therapeutic intervention in neuropsychiatric disorders and cancer. sigmaaldrich.com

Derivatives containing a methoxy group have been shown to possess a significant affinity for sigma receptors. Research on benzamide-isoquinoline derivatives demonstrated that the inclusion of an electron-donating methoxy group enhances the affinity for the σ2 receptor. nih.gov Specifically, adding a methoxy group to the para-position of the benzamide (B126) phenyl ring resulted in a dramatic 631-fold improvement in selectivity for the σ2 receptor over the σ1 receptor. nih.gov This highlights the critical role of the methoxy substituent in modulating ligand-receptor interactions and achieving subtype selectivity. nih.gov

Further studies on different chemical scaffolds have also identified potent sigma receptor ligands. While not direct derivatives of this compound, these findings provide a basis for understanding the pharmacophoric requirements for sigma receptor binding.

Table 2: Sigma Receptor Subtype Affinities for Representative Compounds
Compound ClassSigma-1 (σ1) Receptor Affinity (Ki, nM)Sigma-2 (σ2) Receptor Affinity (Ki, nM)Reference
Benzamide-Isoquinoline Derivative (5e)13902.2 nih.gov
Benzamide-Isoquinoline Derivative (5f)20.815.7 nih.gov
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazine DerivativesNanomolar affinity reportedLower affinity than σ1 mdpi.com

Retinoic Acid Receptor Alpha (RARα) Agonism

The retinoic acid receptor alpha (RARα), a member of the nuclear receptor superfamily, is a crucial regulator of cellular differentiation and apoptosis, making it an important target in cancer therapy. nih.gov All-trans-retinoic acid (ATRA) is the natural ligand for this receptor. nih.gov However, its instability has prompted the development of more robust synthetic agonists. nih.gov

A series of novel indene-derived compounds have been designed and synthesized as RARα agonists. nih.govmdpi.com These studies established the indene scaffold as a promising skeleton for the development of new RARα agonists. Investigations revealed that compounds incorporating the 2,3-dihydro-1H-indenyl moiety exhibited moderate binding affinity for RARα and potent antiproliferative activity. nih.gov One particular derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, demonstrated a significant capacity to induce the differentiation of NB4 cells, a human promyelocytic leukemia cell line. nih.govmdpi.com This indicates that the indene core structure can be effectively modified to produce potent and selective RARα agonists. nih.gov

Table 3: RARα Activity of an Indene Derivative nih.govmdpi.com
CompoundRARα Binding Affinity (IC50, nM)NB4 Cell Differentiation (% at 5 μM)
4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d)Moderate affinity reported68.88%

Anti-Inflammatory Effects

Inhibition of Monocyte Adhesion to Colon Epithelial Cells

The infiltration of leukocytes, such as monocytes, into tissues is a key event in the inflammatory cascade, often mediated by the upregulation of adhesion molecules on endothelial and epithelial cells. nih.gov Research on compounds with structural similarities to indene derivatives has shed light on potential anti-inflammatory mechanisms.

For example, 2,3-Dimethoxy-2′-hydroxychalcone was found to effectively suppress tumor necrosis factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1) in human keratinocyte cells. nih.gov This reduction in ICAM-1 expression subsequently led to a dose-dependent inhibition of monocyte adhesion to these cells. nih.gov The underlying mechanism involves the blockade of signaling pathways that lead to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammation. nih.gov Although this study was conducted in keratinocytes, the fundamental role of ICAM-1 and NF-κB in mediating monocyte adhesion is conserved across various cell types, including colon epithelial cells, suggesting a potential parallel mechanism of action for structurally related compounds in the context of intestinal inflammation.

Modulation of Inflammatory Protein Secretions

A hallmark of the inflammatory response is the production and secretion of pro-inflammatory mediators and cytokines by immune cells like macrophages. nih.gov Numerous studies have demonstrated that compounds containing methoxy functional groups can effectively modulate these secretions.

In lipopolysaccharide (LPS)-stimulated macrophage cell lines (such as RAW 264.7 and BV2), various methoxy-containing compounds have been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com Furthermore, these compounds effectively reduce the secretion of key pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comresearchgate.net For instance, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) demonstrated potent, dose-dependent inhibition of these inflammatory mediators. nih.govmdpi.com This broad suppression of inflammatory protein secretion underscores the potential of methoxy-substituted compounds to mitigate inflammatory responses.

Table 4: Inhibition of Inflammatory Mediators by Methoxy-Containing Compounds
CompoundMediatorInhibitory Effect (IC50)Cell LineReference
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX)NO5.77 ± 0.66 μMRAW 264.7 mdpi.com
PGE29.70 ± 1.46 μMRAW 264.7 mdpi.com
IL-613.34 ± 4.92 μMRAW 264.7 mdpi.com
TNF-α16.14 ± 2.19 μMRAW 264.7 mdpi.com
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)NO & PGE2Significant dose-dependent inhibitionRAW 264.7 mdpi.com

Effects on Gene Expression in Inflammatory Pathways

The anti-inflammatory effects of methoxy-containing compounds are often rooted in their ability to modulate the gene expression of key inflammatory enzymes and signaling proteins. The expression of pro-inflammatory mediators is largely controlled by upstream signaling cascades, most notably the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com

Pre-clinical studies have consistently shown that various methoxy derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. nih.govnih.gov This suppression occurs at the transcriptional level. The mechanism for this downregulation involves the inhibition of the phosphorylation and subsequent activation of key signaling proteins. For example, compounds have been shown to prevent the phosphorylation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm, thereby preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes. mdpi.com Similarly, the phosphorylation of MAPK family members—including p38, JNK, and ERK—is significantly inhibited, further contributing to the shutdown of the inflammatory gene expression program. nih.govmdpi.com

Anticancer Research

Derivatives of the 2,3-dihydro-1H-indene scaffold have emerged as a significant area of interest in oncology research. These compounds have demonstrated potential as tubulin polymerization inhibitors, a key mechanism for disrupting cell division in cancerous cells. By binding to the colchicine (B1669291) site on tubulin, these agents can prevent the formation of microtubules, which are essential for various cellular processes, including cell proliferation and morphology. nih.gov The core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene has been identified as crucial for the antiproliferative activities of these derivatives. nih.gov

The zebrafish (Danio rerio) embryo is a widely used in vivo model for studying angiogenesis due to its rapid development and transparent body, which allows for the direct observation of blood vessel formation. nih.govmdpi.com In the context of anticancer research, inhibiting angiogenesis—the formation of new blood vessels that supply nutrients to tumors—is a critical therapeutic strategy. nih.govnih.gov

While direct studies on this compound in zebrafish are not extensively documented in the provided literature, research on related structures provides valuable insights. For instance, a series of novel dihydro-1H-indene derivatives were shown to possess anti-angiogenic activities. nih.gov In vivo assays confirmed that these compounds could inhibit angiogenesis, preventing new vessel formation which is crucial for tumor growth. nih.gov Other compounds, such as 1,8-dihydroxy-3-methoxy-anthraquinone (DMA), have also been shown to have anti-angiogenic properties in zebrafish embryos, demonstrating the utility of this model in identifying angiogenesis inhibitors. nih.gov Similarly, N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine were tested for in vivo embryotoxicity and angiogenesis on a transgenic zebrafish line, with certain compounds showing no toxic or angiogenic effects at specific concentrations. nih.gov This highlights the importance of the zebrafish model for evaluating both the efficacy and potential toxicity of new anti-angiogenic agents. nih.gov

The anti-angiogenic potential of compounds is often evaluated in vitro through assays that measure the inhibition of endothelial cell migration, invasion, and tube formation. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these studies. Research on related compounds has shown significant inhibitory effects on these processes. For example, 1,8-dihydroxy-3-methoxy-anthraquinone (DMA) demonstrated notable inhibition of VEGF-mediated tube formation, migration, and invasion in HUVECs. nih.gov

Furthermore, a potent dihydro-1H-indene derivative, compound 12d , was found to inhibit tumor metastasis, a process intrinsically linked to cell invasion. nih.gov This suggests that derivatives of the indene scaffold can interfere with the cellular mechanisms that allow cancer cells to spread and form new tumors. The ability to inhibit tube formation is a direct measure of a compound's anti-angiogenic potential, as it mimics the formation of new capillary-like structures by endothelial cells.

The anticancer effects of 2,3-dihydro-1H-indene derivatives are not limited to a single mechanism but often involve multiple oncologic pathways. A primary target for many of these compounds is tubulin. nih.gov By inhibiting tubulin polymerization, these derivatives can induce cell cycle arrest, typically at the G2/M phase, and subsequently stimulate apoptosis (programmed cell death). nih.govresearchgate.net

Compound 12d , a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, was identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site. nih.gov This activity translated to significant antiproliferative effects against several cancer cell lines. The importance of the methoxy substitutions on the indene core was highlighted by the observation that changing the trimethoxy group to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group led to a significant decrease in antiproliferative activity. nih.gov

The following table summarizes the in vitro cell growth inhibition activity of selected dihydro-1H-indene derivatives against the K562 cancer cell line.

CompoundModificationAntiproliferative Activity (K562 cells)
12d 4,5,6-trimethoxyPotent activity
15a Dimethoxy~7-fold decrease vs. 12d
15b 4-hydroxy-3-methoxyphenyl~15-fold decrease vs. 12d
15c Oxygen in linkerSignificant decrease in activity
15d Carbonyl in linkerSignificant decrease in activity

This table is based on the structure-activity relationship findings described in the research. nih.gov

In addition to tubulin inhibition, some indazole derivatives, which share structural similarities, have been shown to affect apoptosis by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. researchgate.net This suggests that the broader class of compounds to which indene derivatives belong can exert their anticancer effects through a variety of molecular targets.

Neurobiological Applications

The 2,3-dihydro-1H-indene scaffold is also a privileged structure in the development of agents for neurological conditions. Derivatives have been designed as antagonists for adenosine receptors and as inhibitors for enzymes involved in the degradation of neurotransmitters. nih.govmdpi.com

Derivatives of 2,3-dihydro-1H-inden-1-amine have been specifically investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of dopamine (B1211576). researchgate.net Inhibition of MAO-B is an established therapeutic strategy for Parkinson's disease. researchgate.net Several novel 2,3-dihydro-1H-inden-1-amine derivatives have shown potent and selective MAO-B inhibitory activity, with some compounds exhibiting potencies similar to the established drug Selegiline. researchgate.net

Furthermore, related 2-benzylidene-1-indanone derivatives have been explored as dual inhibitors of acetylcholinesterase (AChE) and MAO-B, which are key targets in Alzheimer's disease. mdpi.com One such derivative, (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, was identified as a potent dual inhibitor. mdpi.com The study of norepinephrine (B1679862) and its metabolites, such as 3-methoxy-4-hydroxyphenyl glycol (MHPG), in cerebrospinal fluid provides a basis for understanding the role of the norepinephrine system in affective disorders, which could be a potential area of application for compounds that modulate these pathways. nih.gov

The table below shows the inhibitory activity of selected 2,3-dihydro-1H-inden-1-amine derivatives against MAO-B.

CompoundIC₅₀ (µM) for MAO-B
L4 0.11
L8 0.18
L16 0.27
L17 0.48
Selegiline Similar activity to test compounds

This data highlights the potential of these derivatives as potent MAO-B inhibitors. researchgate.net

The inhibition of enzymes like MAO-B can itself be considered a neuroprotective strategy, as it prevents the formation of reactive oxygen species and other toxic byproducts generated during the oxidative degradation of monoamines. Beyond this, research into related scaffolds suggests potential for broader neuroprotective effects. For instance, methoxy-substituted 2-benzylidene-1-indanone derivatives have been developed as A1 and A2A adenosine receptor (AR) antagonists for the potential treatment of neurological conditions. nih.gov Adenosine receptor modulation is a known pathway for neuroprotection. Similarly, benzopyrones, which are structurally related, are known to possess neuroprotective properties. nih.gov While direct evidence for the neuroprotective properties of this compound itself is limited in the provided sources, the activities of its derivatives against targets like MAO-B and adenosine receptors strongly suggest a potential for neuroprotective applications. nih.govresearchgate.net

Preclinical Research on this compound Derivatives Remains Largely Undocumented in Publicly Available Scientific Literature

Therefore, it is not possible to provide an article that adheres to the requested structure and content, which requires detailed research findings and data tables for the following sections:

DNA Interaction Studies

Binding Modes (Intercalation, Groove Binding) and Binding Affinities

While research exists on the biological activities of other methoxy-substituted heterocyclic compounds and derivatives of the broader indane scaffold, the explicit focus on "this compound" as stipulated in the instructions cannot be met with the current body of scientific publications. The generation of a scientifically accurate and informative article on this specific compound is contingent on the future publication of relevant preclinical research.

Advanced Research Applications and Future Perspectives in Dihydroindenamine Chemistry

Development of Multi-Target Directed Ligands for Complex Diseases

The multifactorial nature of many complex diseases, such as neurodegenerative disorders, necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The development of multi-target directed ligands (MTDLs) has emerged as a promising approach to address this challenge. The dihydroindenamine core is an excellent scaffold for the design of MTDLs due to its structural similarity to endogenous neurotransmitters and its ability to be readily functionalized.

A notable example of a multi-target drug derived from the aminoindan scaffold is Ladostigil. nih.govmdpi.comnih.govenamine.net This compound combines the pharmacophore of rasagiline (B1678815), a selective monoamine oxidase B (MAO-B) inhibitor, with a carbamate (B1207046) moiety that imparts cholinesterase inhibitory activity. nih.govmdpi.comnih.govenamine.net This dual action is designed to address both the dopaminergic and cholinergic deficits observed in diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.comnih.govenamine.net The rationale behind this design is to provide symptomatic relief while also potentially slowing disease progression through neuroprotective mechanisms. nih.govmdpi.comnih.govenamine.net

The development of such hybrid molecules often involves the strategic combination of known pharmacophores. For instance, hybrids of the aminoindan structure with components of other established drugs, such as donepezil (B133215), have been explored to create novel compounds with a broader spectrum of activity. mdpi.commdpi.com These MTDLs may target a combination of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as pathophysiological processes like amyloid-beta aggregation. mdpi.commdpi.com

The versatility of the dihydroindenamine scaffold allows for the incorporation of various functional groups to modulate activity at different targets. For instance, the introduction of a methoxy (B1213986) group, as in 3-methoxy-2,3-dihydro-1H-inden-1-amine, can influence the electronic properties and binding affinities of the molecule, potentially leading to novel MTDLs with unique pharmacological profiles.

Table 1: Examples of Multi-Target Directed Ligands Based on the Aminoindan Scaffold

Compound Target 1 Target 2 Therapeutic Area
Ladostigil MAO-B Acetylcholinesterase/Butyrylcholinesterase Alzheimer's Disease, Parkinson's Disease
Rasagiline MAO-B (Neuroprotective effects) Parkinson's Disease
Donepezil-hybrids Acetylcholinesterase Amyloid-beta aggregation Alzheimer's Disease

Integration into Prodrug Strategies for Enhanced Pharmacological Profiles

Prodrug design is a valuable strategy to overcome pharmacokinetic limitations of active pharmaceutical ingredients, such as poor solubility, low bioavailability, and rapid metabolism. For amine-containing compounds like this compound, the primary amino group is a convenient handle for chemical modification to create bioreversible derivatives.

One common approach is the formation of carbamates. Carbamate prodrugs can mask the polar amino group, thereby increasing lipophilicity and facilitating passage across biological membranes, including the blood-brain barrier. nih.gov These prodrugs are designed to be stable in the gastrointestinal tract and to be hydrolyzed by esterases in the plasma or target tissues to release the active parent amine. nih.gov

Another promising strategy involves the conjugation of amino acids to the parent drug. Amino acid prodrugs can leverage endogenous amino acid transporters for improved absorption. mdpi.comresearchgate.net This approach can also enhance aqueous solubility and modulate the metabolic stability of the parent compound. mdpi.comresearchgate.net The choice of the amino acid can be tailored to target specific transporters and to control the rate of drug release. mdpi.comresearchgate.net

For instance, long-acting prodrugs of rasagiline have been developed to provide sustained release of the active drug, which can improve patient compliance and reduce fluctuations in plasma concentrations. nih.govmdpi.com These strategies could be directly applicable to this compound to enhance its therapeutic potential.

Table 2: Common Prodrug Strategies for Amine-Containing Compounds

Prodrug Type Rationale for Use Potential Advantages
Carbamates Increase lipophilicity, mask polar group Enhanced membrane permeability, improved oral bioavailability
Amino Acid Conjugates Utilize amino acid transporters for absorption Increased absorption, enhanced solubility, targeted delivery
Ester-based linkers Bioreversible linkage Controlled release, improved pharmacokinetics

Exploration of Novel Biological Targets and Therapeutic Areas

While the dihydroindenamine scaffold is well-known for its interaction with monoamine oxidases and cholinesterases, recent research has begun to explore its potential to interact with a wider range of biological targets, opening up new therapeutic avenues.

Studies on various aminoindan derivatives have revealed interactions with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govmdpi.com This suggests their potential use in conditions characterized by monoaminergic dysregulation, such as depression and attention-deficit/hyperactivity disorder (ADHD). Furthermore, some aminoindans have shown affinity for α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release and have implications for the treatment of various central nervous system disorders. nih.gov

There is also emerging evidence that certain aminoindan-related structures may act as N-methyl-D-aspartate (NMDA) receptor antagonists. mdpi.comenamine.net Given the role of NMDA receptor-mediated excitotoxicity in neurodegenerative diseases, this represents a significant area for further investigation. Additionally, sigma receptors, which are implicated in a variety of cellular functions and are targets for the development of novel antipsychotics and antidepressants, may also be modulated by dihydroindenamine derivatives.

Beyond the central nervous system, the anti-inflammatory and anti-apoptotic properties of some aminoindan derivatives suggest their potential application in a broader range of diseases. For example, their ability to modulate inflammatory pathways could be beneficial in autoimmune disorders or other conditions with an inflammatory component.

Methodological Advancements in Spectroscopic and Analytical Characterization for Research Purposes

The thorough characterization of novel compounds is crucial for understanding their structure-activity relationships and for ensuring their purity and identity. A combination of spectroscopic and analytical techniques is employed for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The 1H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the dihydroindenamine core. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the compound, which can provide further structural information. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the amine N-H stretching, aromatic C-H stretching, and C-O stretching of the methoxy group would be expected.

Chiral Chromatography: Given that this compound is a chiral compound, techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying the enantiomers. This is critical for pharmacological studies, as different enantiomers can have distinct biological activities.

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Features
1H NMR Signals for aromatic protons, methoxy group (singlet), benzylic proton (methine), and methylene (B1212753) protons.
13C NMR Resonances for aromatic carbons, methoxy carbon, and aliphatic carbons of the indane ring.
Mass Spec. (EI) Molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of the amine and methoxy groups.
FTIR (cm-1) N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether).

Application in Chiral Ligand Design for Asymmetric Catalysis beyond Biological Systems

The chiral nature of dihydroindenamines makes them attractive candidates for the design of ligands for asymmetric catalysis in non-biological systems. Chiral ligands are essential for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical, agrochemical, and fine chemical industries.

The primary amine group of this compound can be readily modified to introduce coordinating atoms such as phosphorus or sulfur, creating bidentate or tridentate ligands. These ligands can then be complexed with transition metals like rhodium, ruthenium, palladium, or iridium to form catalysts for a variety of asymmetric transformations.

Potential applications for such chiral dihydroindenamine-based ligands include:

Asymmetric Hydrogenation: Catalyzing the enantioselective reduction of prochiral olefins and ketones to produce chiral alcohols and alkanes.

Asymmetric C-C Bond Formation: Facilitating reactions such as asymmetric allylic alkylations, Michael additions, and aldol (B89426) reactions.

Asymmetric Hydrosilylation: For the enantioselective synthesis of chiral alcohols and amines from ketones and imines, respectively.

The rigid indane backbone of these ligands can provide a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. The electronic properties of the ligand, which can be tuned by substituents like the methoxy group, can also influence the reactivity and selectivity of the catalyst. The development of novel chiral ligands derived from readily accessible dihydroindenamines has the potential to expand the toolbox of synthetic chemists for the efficient production of valuable chiral molecules.

Q & A

What are the common synthetic routes for preparing enantiomerically pure 3-methoxy-2,3-dihydro-1H-inden-1-amine?

Basic
The enantioselective synthesis of this compound typically involves asymmetric hydrogenation of ketoxime precursors. For example, chiral phosphine ligands (e.g., (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea) can catalyze hydrogenation of 2,3-dihydro-1H-inden-1-one oxime derivatives, yielding optically active amines . Reaction conditions (e.g., 10 mol% catalyst loading, H₂ pressure) and chiral resolution techniques (e.g., chiral chromatography) are critical for achieving high enantiomeric excess (ee).

Advanced
Recent advancements focus on optimizing enantioselectivity via ligand design. Computational methods (e.g., density functional theory) predict ligand-substrate interactions to guide synthesis. Challenges include mitigating steric hindrance from the methoxy group, which can reduce reaction yields. Multi-step routes (5–6 steps) with yields <25% are common, requiring iterative purification (e.g., HPLC, recrystallization) .

How can researchers resolve stereochemical ambiguities in this compound derivatives?

Basic
Chiral chromatography (e.g., using amylose- or cellulose-based columns) and nuclear magnetic resonance (NMR) with chiral solvating agents are standard. For example, 1H^1H-NMR in the presence of europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can distinguish enantiomers .

Advanced
X-ray crystallography with SHELXL software provides definitive stereochemical assignments. Single-crystal diffraction data refinement (via programs like ORTEP-3) resolves complex cases, such as axial chirality in bicyclic amines. Challenges include obtaining high-quality crystals of methoxy-substituted derivatives due to conformational flexibility .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Basic
In vitro antioxidant assays (e.g., DPPH and nitric oxide radical scavenging) are standard. IC₅₀ values quantify potency, with urea/thiourea derivatives showing enhanced activity compared to parent amines .

Advanced
Mechanistic studies employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like aromatase or TRPV1 receptors. For example, (R)-configured derivatives exhibit high binding affinity to TRPV1 (IC₅₀ = 5–7 nM), validated via calcium flux assays in dorsal root ganglion neurons . In vivo models (e.g., spinal cord neuronal firing assays in rats) assess functional efficacy in pain modulation .

How do researchers address low yields in multi-step syntheses of this compound analogs?

Basic
Yield optimization involves adjusting stoichiometry (e.g., excess reagents for sterically hindered steps) and solvent selection (e.g., THF for improved solubility of intermediates). Monitoring reaction progress via TLC or LC-MS minimizes side-product formation .

Advanced
Flow chemistry techniques enhance reaction efficiency by controlling residence time and temperature. Catalytic systems (e.g., Pd/C for hydrogenolysis) reduce step counts. For example, telescoping steps (e.g., reductive amination followed by methoxylation) improve overall yields from 14% to >30% .

What analytical challenges arise in characterizing this compound impurities?

Basic
HPLC-UV/Vis with C18 columns detects common impurities (e.g., de-methylated byproducts). Method validation includes spike/recovery experiments to confirm sensitivity (LOQ <0.1%) .

Advanced
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 13C ^{13}\text{C}-HSQC) identify trace stereoisomers. For example, 1H ^1\text{H}-15N^{15}\text{N}-HMBC NMR distinguishes regioisomeric impurities in methoxy-substituted analogs .

How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

Basic
Assess pharmacokinetic factors (e.g., metabolic stability via liver microsome assays). Poor oral bioavailability or rapid clearance (e.g., cytochrome P450-mediated oxidation) often explains discrepancies .

Advanced
Develop physiologically based pharmacokinetic (PBPK) models to predict tissue distribution. For example, TRPV1 antagonists like ABT-102 show enhanced efficacy in inflammatory pain models due to increased blood-brain barrier permeability under pathological conditions .

What strategies improve the stability of this compound during storage?

Basic
Store under inert gas (argon) at -20°C to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) enhances solid-state stability .

Advanced
Stability-indicating methods (e.g., forced degradation studies under heat/light/humidity) identify degradation pathways. Amine hydrochloride salts (e.g., rasagiline mesylate) exhibit superior stability over free bases due to reduced hygroscopicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.